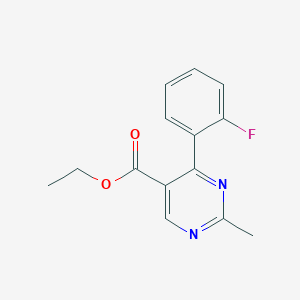![molecular formula C12H19NO B12596570 {4-[(Butan-2-yl)(methyl)amino]phenyl}methanol CAS No. 651328-37-9](/img/structure/B12596570.png)
{4-[(Butan-2-yl)(methyl)amino]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(Butan-2-yl)(methyl)amino]phenyl}methanol is an organic compound that belongs to the class of phenylmethanols This compound features a phenyl ring substituted with a butan-2-yl(methyl)amino group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Butan-2-yl)(methyl)amino]phenyl}methanol typically involves the reaction of 4-aminobenzyl alcohol with butan-2-one and formaldehyde in the presence of a catalyst. The reaction proceeds through a Mannich reaction, where the amine group of 4-aminobenzyl alcohol reacts with formaldehyde and butan-2-one to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow synthesis and batch reactors, where the reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(Butan-2-yl)(methyl)amino]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-[(Butan-2-yl)(methyl)amino]benzoic acid.
Reduction: Formation of 4-[(Butan-2-yl)(methyl)amino]phenylmethane.
Substitution: Formation of various substituted phenylmethanols depending on the substituent introduced.
Applications De Recherche Scientifique
{4-[(Butan-2-yl)(methyl)amino]phenyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {4-[(Butan-2-yl)(methyl)amino]phenyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Butan-2-yl)(methyl)amino]benzoic acid
- 4-[(Butan-2-yl)(methyl)amino]phenylmethane
- 4-[(Butan-2-yl)(methyl)amino]phenol
Uniqueness
{4-[(Butan-2-yl)(methyl)amino]phenyl}methanol is unique due to its specific substitution pattern on the phenyl ring and the presence of both an amino and hydroxymethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
651328-37-9 |
|---|---|
Formule moléculaire |
C12H19NO |
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
[4-[butan-2-yl(methyl)amino]phenyl]methanol |
InChI |
InChI=1S/C12H19NO/c1-4-10(2)13(3)12-7-5-11(9-14)6-8-12/h5-8,10,14H,4,9H2,1-3H3 |
Clé InChI |
BWLCHNJZUFKXPT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N(C)C1=CC=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)

![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane](/img/structure/B12596509.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-](/img/structure/B12596512.png)
![3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12596523.png)
![Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12596526.png)
![2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B12596536.png)



![Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12596549.png)
![2-Propen-1-one, 1-phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12596556.png)
